5-Vinyl-2,3-dihydrobenzofuran
Overview
Description
5-Vinyl-2,3-dihydrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are a class of heterocyclic compounds characterized by a fused benzene and furan ring.
Mechanism of Action
Target of Action
5-Vinyl-2,3-dihydrobenzofuran, a derivative of benzofuran, has been shown to have a wide range of biological activities . They have also been developed as highly potent Bromo and Extra Terminal domain (BET) inhibitors .
Mode of Action
Benzofuran derivatives have been found to stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that this compound may interact with its targets to induce changes in neurotransmitter release.
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Analysis
Biochemical Properties
5-Vinyl-2,3-dihydrobenzofuran has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is generally true for many compounds that lower doses may have different effects compared to higher doses. High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins The compound’s localization or accumulation can be influenced by these factors
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-allylphenol derivatives using palladium-catalyzed reactions. This method offers good yields and diastereoselectivity . Another method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as group-assisted purification, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Vinyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the vinyl group and the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as halogens or nitrating agents.
Major Products: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-Vinyl-2,3-dihydrobenzofuran has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran: Shares a similar core structure but lacks the vinyl group, leading to different chemical reactivity and biological activity.
Benzofuran: The fully aromatic counterpart, which exhibits different electronic properties and reactivity.
Benzothiophene: A sulfur analog of benzofuran, which has distinct chemical and biological properties.
Uniqueness: 5-Vinyl-2,3-dihydrobenzofuran is unique due to the presence of the vinyl group, which imparts additional reactivity and potential for functionalization. This makes it a valuable compound for the synthesis of diverse derivatives with tailored properties .
Properties
IUPAC Name |
5-ethenyl-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-3-4-10-9(7-8)5-6-11-10/h2-4,7H,1,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWQHSAUMUIREZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)OCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303393 | |
Record name | 5-Ethenyl-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
633335-97-4 | |
Record name | 5-Ethenyl-2,3-dihydrobenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633335-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethenyl-2,3-dihydrobenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901303393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethenyl-2,3-dihydro-1-benzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 5-vinyl-2,3-dihydrobenzofuran synthesized for this specific study?
A1: The research aimed to understand how molecular structure influences the motion of organic molecules on the Si(100)-2×1 surface. Previous observations showed that 4-methoxystyrene exhibited lateral translations on the surface, attributed to the rotational freedom of its methoxy group []. To confirm this hypothesis, researchers synthesized this compound. This molecule is structurally similar to 4-methoxystyrene but has the methoxy group covalently linked back to the aromatic ring, restricting its rotational freedom. As expected, this compound showed suppressed motion on the surface, supporting the initial hypothesis [].
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